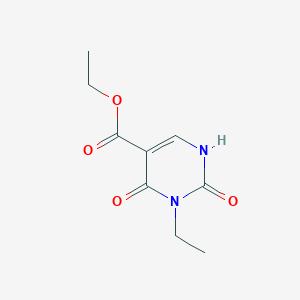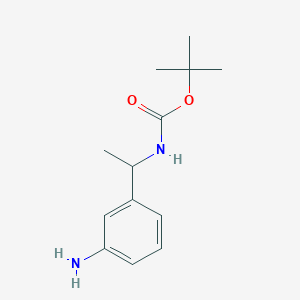
tert-Butyl (1-(3-aminophenyl)ethyl)carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives, such as tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, involves multistep processes starting from commercially available precursors. These methods often involve acylation, nucleophilic substitution, and reduction steps, achieving high yields and demonstrating the versatility and efficiency of synthetic strategies for such compounds (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure and crystallography of tert-butyl carbamate derivatives have been extensively studied. For example, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was prepared and characterized, providing insights into its crystal structure which exhibits non-planar conformations and intermolecular hydrogen bonding, stabilizing the crystal packing (Kant et al., 2015).
Chemical Reactions and Properties
Tert-butyl carbamates undergo various chemical reactions, including directed lithiation, allowing for functionalization at specific positions on the molecule. These reactions enable the synthesis of a wide range of substituted products, highlighting the chemical versatility of tert-butyl carbamate derivatives (Smith et al., 2013).
Physical Properties Analysis
The physical properties of tert-butyl carbamates, such as solubility, melting point, and stability, are crucial for their handling and application in synthesis. These properties are influenced by the molecular structure, as detailed crystallographic studies reveal (Kant et al., 2015).
Chemical Properties Analysis
The chemical properties of tert-butyl carbamates, including reactivity with various reagents and under different conditions, are central to their utility in organic synthesis. Studies on silyl carbamates, for instance, explore chemoselective transformations, demonstrating the functional versatility and reactivity of carbamate groups (Sakaitani & Ohfune, 1990).
Aplicaciones Científicas De Investigación
Environmental Biodegradation
- Biodegradation in Soil and Groundwater : Related compounds such as Ethyl tert-butyl ether (ETBE) have been studied for their biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE have been identified, with specific enzymes and genes facilitating this process. This knowledge is crucial for understanding the environmental fate and potential bioremediation strategies for related compounds like tert-Butyl (1-(3-aminophenyl)ethyl)carbamate (Thornton et al., 2020).
- Degradation Pathways and Microbial Activity : The microbial degradation of similar substances like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in subsurface environments has been extensively reviewed. Understanding these pathways provides insights into the biodegradation mechanisms that may apply to tert-Butyl (1-(3-aminophenyl)ethyl)carbamate, potentially aiding in environmental cleanup strategies (Schmidt et al., 2004).
Analytical and Environmental Aspects
- Analytical Techniques for Compound Detection : Analytical methods have been developed for detecting and quantifying related compounds like ethyl carbamate in various matrices, ranging from ng/L to mg/L. These methods, involving gas chromatography and high-performance liquid chromatography, are vital for monitoring the presence and concentrations of such compounds in the environment or products, potentially applicable to tert-Butyl (1-(3-aminophenyl)ethyl)carbamate (Weber & Sharypov, 2009).
- Environmental Fate and Behavior : Research on compounds like methyl tert-butyl ether (MTBE) provides insights into their environmental behavior, solubility in water, and resistance to biodegradation. Such studies are crucial for understanding the environmental impact and management strategies for related chemicals (Squillace et al., 1997).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEKBDHFLADZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587632 | |
| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(3-aminophenyl)ethyl)carbamate | |
CAS RN |
180079-59-8 | |
| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

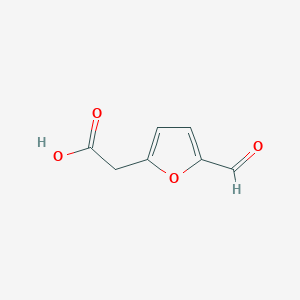
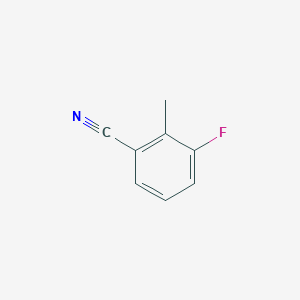
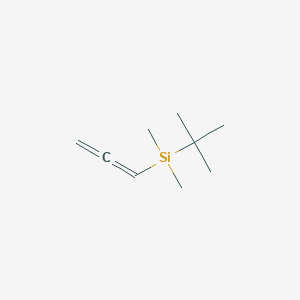
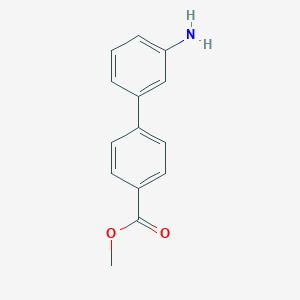
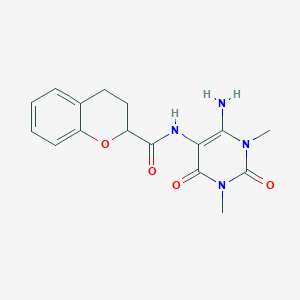
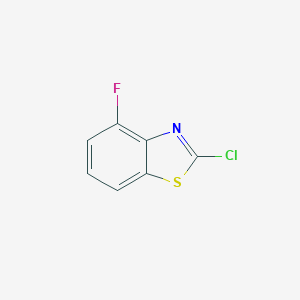
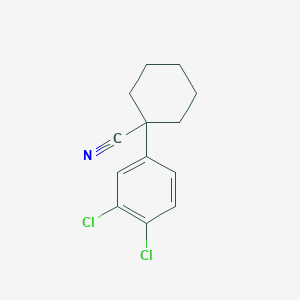
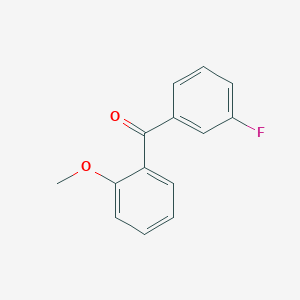
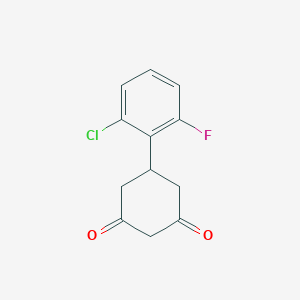

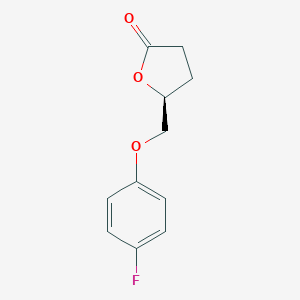
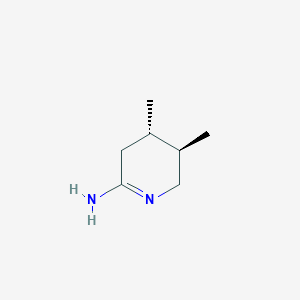
![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)
